Methyl 5-(methylamino)pyridazine-3-carboxylate
Description
Methyl 5-(methylamino)pyridazine-3-carboxylate is a pyridazine derivative featuring a methyl ester group at position 3 and a methylamino substituent at position 5. This compound is primarily utilized as a synthetic intermediate in the preparation of complex macrocyclic kinase inhibitors. For example, it was incorporated into a larger molecule in Example 112 of EP 4 374 877 A2, where it contributed to a structure with an LCMS-derived molecular ion peak at m/z 681 [M+H]⁺ and an HPLC retention time of 0.99 minutes under specific analytical conditions . The synthesis of such derivatives often achieves high yields (e.g., 89% in this case), highlighting its stability and reactivity in multi-step organic reactions.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 5-(methylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-6(7(11)12-2)10-9-4-5/h3-4H,1-2H3,(H,8,10) |
InChI Key |
SVPOTYCYEOGFHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Pyridazine Precursors
One common strategy involves the nucleophilic substitution of halogenated pyridazine derivatives with methylamine or methylamino-containing nucleophiles.
Starting from 2,6-dichloro-3-trifluoromethylpyridine or related halogenated pyridines, selective nucleophilic substitution with methylamine or N-benzylmethylamine can be performed to introduce the methylamino group at the desired position with high regioselectivity.
The reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (CH3CN), with temperature control to optimize yield and selectivity.
For example, treatment of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine yields predominantly the 6-(N-benzyl-N-methyl)aminopyridine regioisomer in >98:2 ratio, demonstrating high regioselectivity.
Conversion of Trifluoromethyl to Carboxylate Ester
The trifluoromethyl group at the 3-position can be converted into the methyl carboxylate ester via treatment with sodium methoxide followed by acid hydrolysis.
This step is crucial to obtain the methyl 3-carboxylate functionality on the pyridazine ring.
The mechanism involves initial deprotonation of the methylamino group, elimination of fluoride ions, and formation of reactive intermediates that rearrange to the ester.
Catalytic Hydrogenation and Functional Group Transformations
In related systems, catalytic hydrogenation has been used to reduce quaternary ammonium salts derived from hydroxypyridine intermediates to hydroxy-substituted piperidines, which can then be converted to methylamino derivatives via sulfonylation and nucleophilic substitution.
Although this method is more common for piperidine derivatives, similar principles of stepwise functional group manipulation apply for pyridazine derivatives.
Bromination and Esterification (Related Compounds)
For compounds closely related to methyl 5-(methylamino)pyridazine-3-carboxylate, such as methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate, bromination followed by esterification is a key step.
Bromination is typically carried out using N-bromosuccinimide (NBS) under controlled temperature, and esterification involves acidic or basic conditions to form the methyl ester.
These methods demonstrate the importance of selective halogenation and esterification in the preparation of functionalized pyridine and pyridazine derivatives.
Data Tables Summarizing Preparation Conditions and Yields
Research Discoveries and Mechanistic Insights
Regioselectivity in nucleophilic substitution on halogenated pyridazine rings is highly dependent on solvent choice and nucleophile nature. For instance, methoxide anion favors substitution at the 2-position in THF or CH3CN, while thiolate anions in DMF favor the 6-position.
The conversion of trifluoromethyl groups to methoxycarbonyl esters proceeds via a multi-step mechanism involving elimination of fluoride ions and formation of reactive intermediates, which has been elucidated through spectroscopic studies and reaction monitoring.
Catalytic hydrogenation steps in related piperidine systems highlight the importance of catalyst selection (Pd-C or Ru-C) and solvent choice (methanol, ethanol, isopropanol) to control stereochemistry and yield.
Bromination using N-bromosuccinimide is a reliable method to introduce bromine substituents on pyridine rings, facilitating further functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Pyridazine-3-carboxylic acid derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine esters.
Scientific Research Applications
Methyl 5-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound with a pyridazine ring, a methylamino group, and a carboxylate moiety, possessing the molecular formula C₇H₈N₄O₂. It is a pyridazine derivative, recognized for its diverse biological activities and medicinal chemistry applications.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Industry It serves as a building block for developing new pharmaceutical compounds.
- Research This compound is used in studies to understand its interactions with biological targets and its pharmacological potential. These studies may focus on enzyme inhibition, receptor binding, and effects on cell signaling pathways.
Several compounds share structural similarities with this compound, which may influence their biological activities and applications. this compound is unique due to its specific combination of functional groups that impart distinct chemical reactivity and biological activity. The presence of both a methylamino group and a carboxylate moiety allows for versatile synthetic modifications and enhances its potential therapeutic applications compared to similar compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-(methylamino)pyridazine-3-carboxylate can be compared to related heterocyclic carboxylates, including pyridine, pyrazole, and other pyridazine derivatives. Key distinctions lie in ring structure, substituent effects, and synthetic applicability.
Key Observations
Core Heterocycle Differences :
- Pyridazine vs. Pyridine : Pyridazines (six-membered ring with two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen atom). This affects solubility, dipole moments, and binding affinity in biological systems.
- Pyrazole Derivatives : Pyrazoles (five-membered ring with two adjacent nitrogens) are smaller and more rigid, often leading to lower synthetic yields (e.g., 16% in ) due to steric challenges .
Substituent Effects: Amino Groups: Methylamino (NHCH₃) and dimethylamino (N(CH₃)₂) substituents influence basicity and hydrogen-bonding capacity. The dimethylamino group in pyridine derivatives () may enhance lipophilicity compared to the primary amine in the target compound .
Synthetic Efficiency :
- The high yield (89%) of the target compound in contrasts sharply with the 16% yield of the pyrazole analog in . This disparity may arise from differences in ring stability or intermediate purification challenges .
Biological Relevance: Pyridazine-based compounds like this compound are frequently employed in kinase inhibitor synthesis due to their ability to mimic ATP-binding motifs. Pyridine and pyrazole analogs () are more commonly used in smaller-molecule drug discovery .
Contradictions and Limitations
- The molecular weight of this compound in corresponds to a macrocyclic structure rather than the standalone compound. Direct comparisons of physicochemical properties (e.g., solubility, logP) with simpler analogs are thus challenging.
- Limited data on standalone pyridazine carboxylates in the provided evidence necessitates reliance on structural analogs for broader insights.
Biological Activity
Methyl 5-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O₂
- Functional Groups : The compound features a pyridazine ring substituted with a methylamino group and a carboxylate moiety. This unique combination enhances its solubility and reactivity, making it a candidate for various biological applications.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological activities:
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:
- Receptor Modulation : Compounds in this class are known to modulate various receptors, including serotonin and dopamine receptors, which play critical roles in mood regulation and other physiological processes .
- Enzyme Inhibition : The carboxylate moiety may facilitate interactions with enzymes involved in inflammatory responses or microbial metabolism, contributing to its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Screening
In a study screening various pyridazine derivatives for anti-inflammatory activity, compounds structurally similar to this compound were evaluated for their ability to inhibit NF-κB activation. Results indicated that certain derivatives effectively reduced inflammation markers in vitro, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .
Q & A
Q. Optimization Table :
| Parameter | Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | DMF vs. Ethanol | Higher yield in DMF | |
| Catalyst | Triethylamine | Reduces byproducts | |
| Reaction Time | 12–24 hours | Maximizes conversion |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological validation requires a combination of techniques:
- HPLC : Retention time (~0.99 minutes under TFA conditions) confirms purity .
- LCMS : m/z analysis (e.g., [M+H]+ peaks) verifies molecular weight .
- NMR : H and C NMR resolve positional isomers and confirm methylamino and carboxylate groups .
- FTIR : Identifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches .
Basic: How can solubility challenges be addressed in in vitro assays?
Solubility in aqueous buffers is often limited. Strategies include:
Q. Solubility Data :
| Concentration (mM) | Volume for 1 mg (mL) |
|---|---|
| 1 | 5.98 |
| 10 | 0.60 |
| Source: |
Advanced: How do structural modifications impact bioactivity in pyridazine derivatives?
Comparative studies highlight:
- Methylamino position : Substitution at C5 (vs. C3) enhances receptor binding affinity due to steric effects .
- Carboxylate group : Ester-to-acid conversion increases polarity, altering membrane permeability .
- Heterocyclic core : Pyridazine vs. pyrazole derivatives show divergent enzyme inhibition profiles (e.g., kinase vs. protease targets) .
Q. Structural Comparison :
| Compound | Key Feature | Bioactivity Difference | Source |
|---|---|---|---|
| Ethyl 5-amino-1-methyl-pyrazole-3-carboxylate | C4 carboxylate | Lower kinase inhibition | |
| Methyl 6-amino-pyrazine-2-carboxylate | Pyrazine core | Enhanced metabolic stability |
Advanced: How should researchers resolve contradictions in reported biological data?
Discrepancies often arise from:
Q. Case Study :
- A study reported conflicting IC values (5 µM vs. 20 µM) for kinase inhibition. Re-analysis revealed residual DMSO (2% vs. 0.5%) skewed results .
Advanced: What computational methods predict target interactions for this compound?
- Docking simulations : AutoDock Vina models binding to ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes .
- QSAR models : Electron-withdrawing groups (e.g., cyano) correlate with improved IC values .
Advanced: How is metabolic stability evaluated for this compound?
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify oxidative metabolites .
- LC-MS/MS : Detects phase I metabolites (e.g., demethylation at C5) and phase II conjugates .
- Half-life (t) : Values <30 minutes in HLM suggest need for prodrug strategies .
Advanced: What protocols validate analytical methods for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
